(S)-1-aminooxy-propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

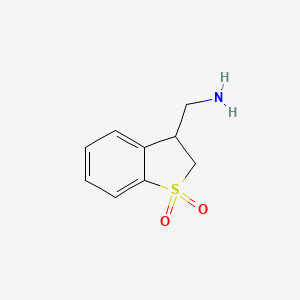

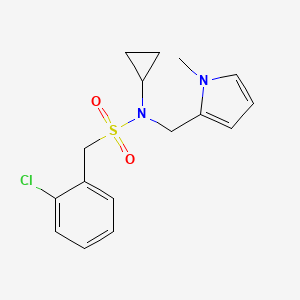

“(S)-1-aminooxy-propan-2-ol” is a chemical compound with the molecular formula C3H9NO2 . It contains a total of 14 bonds, including 5 non-H bonds, 2 rotatable bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of “(S)-1-aminooxy-propan-2-ol” includes 14 bonds in total: 5 non-H bonds, 2 rotatable bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . The molecular weight is calculated to be approximately 91.10906 g/mol .科学的研究の応用

Synthesis and Corrosion Inhibition

Some tertiary amines, related to the chemical family of 1,3-di-amino-propan-2-ol, have been synthesized and investigated for their inhibitory performance on carbon steel corrosion. These compounds, including variants like 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), exhibit anodic inhibition by forming a protective layer on the metal surface, showcasing their potential in corrosion science (Gao, Liang, & Wang, 2007).

Drug Delivery Systems

A novel approach has been reported for the controlled modification of chitosan, a natural polysaccharide, under γ-ray irradiation for drug delivery purposes. This method directly utilizes the unprotected amino group on chitosan for conjugation, offering a facile way to modify this biopolymer for biomedical applications (Huang et al., 2013).

Solid-Phase Oligonucleotide Synthesis

The 2-(N-formyl-N-methyl)aminoethyl group has been explored as a potential protecting group for phosphate/thiophosphate in the solid-phase synthesis of oligodeoxyribonucleotides. This development could have implications for the cost-efficient production of therapeutic oligonucleotides (Grajkowski et al., 2001).

Molecular Mechanisms and Chemical Reactions

Research into the reaction mechanisms of prop-2-en-1-amine and ethyl propiolate with alloxan has utilized density functional theory to uncover the stages of these reactions, providing insights into the creation of β-aminoacrylate and its nucleophilic addition. This study highlights the role of water molecules in these reactions, contributing to the understanding of chemical reaction mechanisms (Sun et al., 2010).

Novel Compound Synthesis for Therapeutic Applications

The discovery and development of GSK1842799 as a selective S1P1 receptor agonist for multiple sclerosis treatment illustrate the application of amino alcohol derivatives in therapeutic agent synthesis. This compound demonstrates significant efficacy in reducing blood lymphocyte counts and in mouse models of multiple sclerosis, marking a step forward in oral treatment options for this condition (Deng et al., 2013).

特性

IUPAC Name |

(2S)-1-aminooxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CON)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-aminooxy-propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)

![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)

![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B2537108.png)

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)